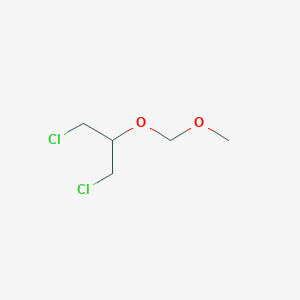

1,3-Dichloro-2-(methoxymethoxy)propane

Description

Nomenclature and Chemical Identification

The precise identification of a chemical compound is paramount in scientific discourse. This section outlines the standardized nomenclature and identifiers for 1,3-Dichloro-2-(methoxymethoxy)propane.

The internationally recognized name for this compound under the rules of the International Union of Pure and Applied Chemistry (IUPAC) is This compound . chemspider.comsigmaaldrich.com

The Chemical Abstracts Service (CAS) has assigned the registry number 70905-45-2 to this compound, which serves as a unique identifier in chemical databases and literature. chemspider.comsigmaaldrich.comusbio.netepa.govscbt.com

In addition to its formal IUPAC name, this compound is also known by several other names and identifiers in various chemical contexts. chemspider.comsigmaaldrich.comusbio.netscbt.com

| Identifier Type | Identifier |

| Synonym | Propane (B168953), 1,3-dichloro-2-(methoxymethoxy)- chemspider.compharmaffiliates.com |

| Synonym | [2-Chloro-1-(chloromethyl)ethoxy]methoxy-methane usbio.netsimsonpharma.com |

| Synonym | 1-Chloro-2-(chloromethyl)-3,5-dioxahexane chemspider.comchem960.com |

| Synonym | 1,1-Bis(chloromethyl)-2,4-dioxapentane spectrumchemical.comfishersci.ca |

| Synonym | 2-Chloro-1-(chloromethyl)ethyl methoxymethyl Ether pharmaffiliates.com |

| InChI Key | GEGJQMIXBNYSQG-UHFFFAOYSA-N sigmaaldrich.comfishersci.ca |

| MDL Number | MFCD00130114 sigmaaldrich.combldpharm.com |

The molecular formula for this compound is C₅H₁₀Cl₂O₂ . sigmaaldrich.comusbio.netepa.govscbt.com This formula indicates that each molecule of the compound contains five carbon atoms, ten hydrogen atoms, two chlorine atoms, and two oxygen atoms. sigmaaldrich.comusbio.netepa.govscbt.com

The molecular weight of this compound is approximately 173.04 g/mol . sigmaaldrich.comusbio.netepa.govscbt.com

Research Significance and Contextual Relevance

While not a widely known compound, this compound holds significance in specific research domains. Its primary relevance appears to be as a building block or intermediate in chemical synthesis. The presence of reactive chloro groups and a protected hydroxyl group (as a methoxymethyl ether) makes it a versatile reagent for constructing more complex molecules.

Research applications include its use in the synthesis of pharmaceuticals and other custom chemicals. echemi.com It is often listed in the catalogs of chemical suppliers that cater to research and development laboratories, indicating its role as a commercially available starting material or intermediate for scientific investigation. sigmaaldrich.comsimsonpharma.combldpharm.com The compound is typically intended for research use only and not for diagnostic or therapeutic applications. scbt.comsimsonpharma.com Its utility in organic synthesis is underscored by its inclusion in databases of chemical compounds used in various industrial and academic research settings.

Role as a Versatile Synthetic Intermediate

The primary role of this compound in chemical research is that of a versatile synthetic intermediate or building block. tcichemicals.com Its utility stems from the predictable reactivity of its functional groups.

The molecule contains two primary chloride atoms, which are effective leaving groups in nucleophilic substitution reactions. This allows the carbon backbone of the propane molecule to be incorporated into larger, more complex structures. Chemists can use this reactivity to form new carbon-carbon or carbon-heteroatom bonds.

Crucially, the secondary alcohol at the 2-position is masked as a methoxymethyl (MOM) ether. The MOM group is a common protecting group in organic synthesis because it is stable under a variety of reaction conditions, such as those used for nucleophilic substitution, but can be selectively removed under specific acidic conditions. This allows chemists to perform reactions at the chloro-substituted positions without interference from the hydroxyl group. Once the desired modifications are made, the MOM group can be cleaved to reveal the free alcohol for subsequent reactions. This strategic protection and deprotection is a cornerstone of modern multi-step organic synthesis.

Applications in Pharmaceutical Development

For instance, a closely related compound, 1,3-dichloro-2-(acetoxymethoxy)propane, serves as a key intermediate in the synthesis of antiviral drugs like Ganciclovir and its prodrug, Valganciclovir. simsonpharma.com In these syntheses, the dichloropropane derivative is used to construct the acyclic side chain of the final drug molecule. This illustrates the potential for this compound to serve a similar role as a precursor in the development of new pharmaceutical agents, particularly where a protected, functionalized three-carbon unit is required. simsonpharma.com

Utility in Chemical Research for Reaction Mechanism Studies

There is limited specific information available in the reviewed scientific literature regarding the use of this compound for the explicit study of reaction mechanisms. However, its precursor, 1,3-dichloro-2-propanol (B29581), has been a subject of such studies, particularly concerning its conversion to epichlorohydrin. These studies investigate the kinetics and mechanisms of dehydrochlorination reactions. Given its structure, the deuterated version of the title compound, this compound-d5, is available, suggesting its potential for use in mechanistic or metabolic studies where isotope tracing could elucidate reaction pathways or metabolic fates. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-2-(methoxymethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Cl2O2/c1-8-4-9-5(2-6)3-7/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEGJQMIXBNYSQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC(CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415842 | |

| Record name | 1,3-dichloro-2-(methoxymethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70905-45-2 | |

| Record name | 1,3-dichloro-2-(methoxymethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichloro-2-(methoxymethoxy)propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,3 Dichloro 2 Methoxymethoxy Propane

Established Synthetic Routes and Optimizations

The protection of alcohols as methoxymethyl ethers is a common transformation in organic synthesis. The established methods typically involve the reaction of an alcohol with a reagent that can deliver the methoxymethyl cation (CH₃OCH₂⁺) or its equivalent.

Reaction of 1,3-Dichloro-2-propanol (B29581) with Paraformaldehyde and Hydrogen Chloride

A standard and cost-effective method for the methoxymethylation of alcohols involves the in situ generation of a reactive methoxymethylating agent. This process utilizes the reaction of 1,3-dichloro-2-propanol with paraformaldehyde and hydrogen chloride.

Comparative Analysis of Synthetic Pathways

Several pathways exist for the synthesis of 1,3-dichloro-2-(methoxymethoxy)propane, each with distinct advantages and disadvantages related to reagent toxicity, reaction conditions, and byproducts. The primary methods are compared below.

| Method | Reagents | Conditions | Advantages | Disadvantages |

| In situ MOM-Cl Generation | 1,3-Dichloro-2-propanol, Paraformaldehyde, HCl | Acidic, typically in a non-polar solvent | Cost-effective reagents; avoids handling highly toxic MOM-Cl directly. | Generates HCl as a byproduct; requires careful control of reaction conditions. |

| Pre-formed MOM-Cl | 1,3-Dichloro-2-propanol, Chloromethyl methyl ether (MOM-Cl), Non-nucleophilic base (e.g., DIPEA) | Anhydrous, typically basic or neutral conditions | High reactivity; often proceeds at lower temperatures with high yields. | MOM-Cl is a potent carcinogen, requiring stringent handling precautions; the base and its salt must be removed. |

| Dimethoxymethane (DMM) | 1,3-Dichloro-2-propanol, Dimethoxymethane, Strong acid catalyst (e.g., P₂O₅, Montmorillonite) | Anhydrous, strongly acidic | DMM is less toxic than MOM-Cl; methanol (B129727) is the only major byproduct. | Requires a strong acid catalyst which can be corrosive and difficult to handle; can require elevated temperatures. |

Novel Synthetic Approaches

Recent research in organic synthesis has emphasized the development of more sustainable and efficient methodologies, focusing on green chemistry principles and advanced catalyst design.

Exploration of Green Chemistry Principles in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes nih.gov. In the context of synthesizing this compound, this involves exploring safer reagents and alternative energy sources.

One promising green alternative is the use of electrochemical methods for the methoxymethylation of alcohols researchgate.net. This approach avoids the use of toxic reagents like pre-synthesized MOM-Cl or strong acids. By using an electrochemical cell, methanol can be directly used as the methoxymethyl source under mild conditions, generating minimal waste researchgate.net. Another advanced strategy, demonstrated for the methoxymethylation of amides, utilizes methanol as both the reagent and solvent with a manganese catalyst, producing hydrogen gas as the sole byproduct rsc.orgrsc.org. Adapting such catalytic systems from direct C1 building blocks like methanol for alcohol substrates represents a significant goal in green synthesis rsc.org.

Catalyst Development for Enhanced Selectivity and Yield

Catalysis is central to improving the efficiency of MOM ether formation. The development of advanced catalysts focuses on increasing reaction rates, enhancing selectivity, and simplifying product purification.

For acid-catalyzed routes using reagents like dimethoxymethane, solid acid catalysts offer significant advantages over traditional mineral acids. Materials such as acid-treated clays (montmorillonite), zeolites, or sulfonic acid-functionalized resins can be employed. These heterogeneous catalysts are easily removed from the reaction mixture by simple filtration, enabling catalyst recycling and a cleaner product stream. For instance, the use of recyclable solid acids like p-toluenesulfonic acid has been shown to be effective in related etherification reactions acs.org. The development of catalysts with optimized acid strength and pore structure can lead to higher selectivity for the desired product and minimize the formation of byproducts that can arise from the sensitive chlorinated substrate.

| Catalyst Type | Examples | Key Features |

| Homogeneous Brønsted Acids | HCl, H₂SO₄, p-Toluenesulfonic acid (p-TSA) | High activity; difficult to separate from the product; corrosive. |

| Homogeneous Lewis Acids | FeCl₃, ZnCl₂ | Can be effective but often require strictly anhydrous conditions; metal contamination of the product is possible. |

| Heterogeneous Solid Acids | Amberlyst-15, Nafion, Montmorillonite K-10, Zeolites | Easily separable and recyclable; can offer enhanced selectivity; may have lower activity than homogeneous counterparts. |

Stereoselective Synthesis of this compound (if applicable)

The synthesis of a stereochemically defined version of this compound is applicable because the starting material, 1,3-dichloro-2-propanol, is a prochiral molecule. A stereoselective synthesis would yield an enantiomerically enriched product, which is often a requirement for pharmaceutical intermediates.

Two primary strategies can be envisioned for achieving stereoselectivity:

Substrate-Controlled Synthesis : This approach would begin with an enantiomerically pure starting material. For example, the asymmetric synthesis of chiral building blocks like (R)-epichlorohydrin or (R)-α-chlorohydrin is well-established nih.govsigmaaldrich.com. These materials could be converted to an enantiopure form of 1,3-dichloro-2-propanol, which would then be subjected to methoxymethylation to produce the corresponding enantiomerically pure final product.

Reagent-Controlled Synthesis : This more advanced strategy involves the direct, enantioselective functionalization of the prochiral 1,3-dichloro-2-propanol. This could be achieved using a chiral catalyst or a biocatalyst (enzyme). The use of enzymes to act on 1,3-dichloro-2-propanol has been demonstrated, for instance, in the biocatalytic production of (R)-epichlorohydrin sigmaaldrich.com. This precedent suggests that it may be feasible to develop an enzyme, such as a transferase, that could selectively catalyze the methoxymethylation of one of the two enantiotopic hydroxymethyl arms of the substrate, leading directly to a chiral product.

Chiral Auxiliaries and Catalysts in Asymmetric Synthesis

The use of chiral auxiliaries is a foundational strategy in asymmetric synthesis. These are chiral molecules that are temporarily incorporated into the substrate, directing a subsequent chemical transformation to occur with a high degree of stereoselectivity. For a molecule like this compound, a hypothetical asymmetric synthesis could involve attaching a chiral auxiliary to a precursor molecule.

Table 1: Common Chiral Auxiliaries and Their Potential Application

| Chiral Auxiliary | Class | Potential Attachment Point on Precursor | Key Feature |

| Evans' Oxazolidinones | Acylating Agent | Precursor with a carboxylic acid group | Provides high stereocontrol in alkylation and aldol reactions. |

| (S)- or (R)-prolinol | Amino Alcohol | Precursor with a carbonyl group | Can form chiral imines or enamines, directing electrophilic attack. |

| Oppolzer's Sultams | Acylating Agent | Precursor with a carboxylic acid group | Offers excellent stereoselectivity and is readily cleaved. |

The general approach would involve the diastereoselective transformation of the auxiliary-bound substrate, followed by the removal of the auxiliary to yield the desired enantiomerically enriched product.

In addition to stoichiometric chiral auxiliaries, the use of chiral catalysts offers a more atom-economical approach to asymmetric synthesis. Chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, can induce enantioselectivity in a reaction without being consumed.

Diastereoselective and Enantioselective Approaches

Diastereoselective and enantioselective strategies are at the heart of modern asymmetric synthesis.

Diastereoselective Synthesis: This approach aims to form a specific diastereomer of a product. In the context of this compound, if a precursor already contained a chiral center, a diastereoselective reaction would be employed to introduce the second chiral center with a defined relationship to the first.

Enantioselective Synthesis: This method selectively forms one of two enantiomers from a prochiral substrate. For the synthesis of this compound, an enantioselective approach might involve the asymmetric opening of a prochiral epoxide precursor or an enantioselective reduction of a ketone.

While specific, documented enantioselective or diastereoselective syntheses for this compound are not readily found in publicly available literature, the principles of asymmetric catalysis and substrate-controlled diastereoselection would be the guiding methodologies for any such endeavor.

Scale-Up Considerations and Process Chemistry

Translating a laboratory-scale synthesis to an industrial process introduces a new set of challenges that fall under the umbrella of process chemistry. The goal is to develop a safe, efficient, cost-effective, and environmentally friendly manufacturing process.

Industrial Synthesis Optimization

The industrial synthesis of a compound like this compound would likely start from readily available and inexpensive starting materials such as 1,3-dichloro-2-propanol. The optimization of such a process would focus on several key parameters:

Reaction Conditions: Optimizing temperature, pressure, reaction time, and catalyst loading to maximize yield and minimize side reactions.

Solvent Selection: Choosing a solvent that is not only effective for the reaction but also safe, environmentally benign, and easily recoverable.

Reagent Stoichiometry: Using the minimum excess of reagents to drive the reaction to completion while minimizing waste and downstream purification challenges.

Work-up and Isolation: Developing a simple and efficient procedure for isolating the final product in high purity.

Table 2: Key Parameters for Industrial Synthesis Optimization

| Parameter | Objective | Example Consideration |

| Temperature | Maximize reaction rate and selectivity | Avoid decomposition at higher temperatures. |

| Catalyst Loading | Minimize cost and environmental impact | Ensure sufficient catalytic activity for efficient conversion. |

| Solvent | Safety, cost, and sustainability | Use of greener solvents with high recovery rates. |

| Reaction Time | Maximize throughput | Determine the point of reaction completion to avoid unnecessary energy consumption. |

Purity and Impurity Profiling in Production

Ensuring the purity of the final product is a critical aspect of chemical manufacturing, especially for compounds intended for use in regulated industries. Impurity profiling is the identification and quantification of all impurities present in a substance.

For this compound, potential impurities could arise from:

Starting Materials: Unreacted starting materials or impurities present in them.

Side Reactions: Byproducts formed during the synthesis.

Degradation: Decomposition of the product during the reaction or purification.

A robust impurity profiling program would involve the use of various analytical techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for definitive identification of impurities.

Table 3: Potential Impurities in the Synthesis of this compound

| Impurity Type | Potential Source | Analytical Detection Method |

| Unreacted 1,3-dichloro-2-propanol | Incomplete reaction | GC, HPLC |

| Over-alkylated byproducts | Side reactions | GC-MS, LC-MS |

| Solvent Residues | Incomplete removal after work-up | Headspace GC |

| Degradation products | Instability under reaction or purification conditions | HPLC, LC-MS |

Developing a comprehensive understanding of the impurity profile is essential for establishing appropriate specifications for the final product and ensuring its quality and consistency.

Advanced Reactivity and Mechanistic Investigations of 1,3 Dichloro 2 Methoxymethoxy Propane

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction class for alkyl halides. For 1,3-dichloro-2-(methoxymethoxy)propane, the presence of two primary chlorides suggests that SN2 reactions would be the predominant pathway. However, the specifics of these reactions, including their rates and stereochemical outcomes, are not documented in the available literature.

Stereochemical Outcomes of Nucleophilic Substitution

Given that this compound is a chiral molecule, the stereochemical outcome of its nucleophilic substitution reactions is of significant interest. For an SN2 mechanism, an inversion of stereochemistry at the reacting carbon center is expected. However, without experimental data, it is impossible to confirm this or to rule out competing reaction pathways that might lead to racemization or retention of configuration.

Influence of Leaving Groups and Nucleophiles

The chloride ions in this compound are reasonably good leaving groups. libretexts.orglibretexts.org The rate of nucleophilic substitution is highly dependent on the nature of the leaving group; better leaving groups are weaker bases and can stabilize the negative charge as they depart. libretexts.org The choice of nucleophile is also critical. Strong, unhindered nucleophiles would favor an SN2 reaction, leading to a faster reaction rate. libretexts.org Conversely, weak or bulky nucleophiles might lead to slower substitution or favor elimination reactions, although the latter is less likely for primary halides. The interplay between the nucleophile's strength, concentration, and the solvent's properties (polar protic vs. polar aprotic) would significantly influence the reaction's outcome and mechanism. libretexts.orglibretexts.org

Electrophilic Reactions

The oxygen atoms of the methoxymethoxy group in this compound possess lone pairs of electrons, making them potential sites for electrophilic attack. For instance, in the presence of a strong acid, one of the oxygen atoms could be protonated. This would make the MOM group a better leaving group, potentially initiating a cascade of reactions. However, specific studies detailing the electrophilic reactions of this compound are absent from the scientific literature.

Radical Reactions and Pathways

Under conditions that favor homolytic bond cleavage, such as exposure to UV light or radical initiators, the C-Cl bonds in this compound could undergo radical reactions. The resulting carbon-centered radicals could then participate in a variety of processes, including propagation steps with other molecules or termination reactions.

Radical Lifetime Studies

There are no published studies on the lifetime of radicals derived from this compound. Such studies, typically employing techniques like laser flash photolysis, would provide crucial information on the stability of these radical intermediates and help in understanding their subsequent reaction pathways. The decay kinetics of related radicals, such as those from propane (B168953), have been studied and are known to be highly temperature-dependent. mdpi.com

Initiation and Propagation Mechanisms

A critical aspect of understanding the reactivity of this compound involves the elucidation of its behavior in radical reactions. The initiation step would likely involve the homolytic cleavage of a carbon-halogen or carbon-hydrogen bond, generating initial radical species. This could be induced by thermal or photochemical means. The subsequent propagation steps would involve the reaction of these initial radicals with other molecules of the substrate or other reagents, perpetuating the radical chain. However, no specific studies detailing the conditions or mechanisms for such radical reactions involving this particular compound could be identified.

Rearrangement Reactions

The potential for rearrangement reactions in this compound, such as the migration of the methoxymethyl group or a chlorine atom, is a key area of interest for synthetic applications. Such rearrangements could be influenced by factors like the presence of Lewis acids or the formation of carbocation intermediates. A search of the existing literature did not yield any documented instances or mechanistic studies of rearrangement reactions specifically for this compound.

Chemo- and Regioselectivity in Complex Transformations

In molecules with multiple reactive sites, such as this compound, understanding the chemo- and regioselectivity of reactions is paramount. For instance, in a substitution reaction, it would be crucial to determine whether the nucleophile preferentially attacks at the C1/C3 positions or if it leads to the cleavage of the MOM ether. The factors governing this selectivity, including steric hindrance and electronic effects, have not been specifically investigated for this compound.

Mechanistic Elucidation through Isotope Labeling Studies

Isotope labeling is a powerful tool for unraveling reaction mechanisms by tracing the fate of specific atoms.

The use of deuterium-labeled this compound could provide significant insights into reaction mechanisms. For example, by selectively replacing hydrogen atoms with deuterium, it would be possible to determine kinetic isotope effects and to clarify which C-H bonds are broken during a reaction. While the existence of a deuterated version, 1,3-Dichloro-2-(methoxymethoxy)(ngcontent-ng-c60218225="" class="ng-star-inserted">2H_5)propane, is noted in chemical databases, no studies employing it for mechanistic investigations were found.

Similarly, the use of ¹³C and ¹⁸O isotopes could help to elucidate the bonding changes that occur in the transition state of a reaction. Measuring the kinetic isotope effects associated with these heavier isotopes can provide detailed information about the rate-determining step and the nature of the transition state. The scientific literature currently lacks any reports of such studies being conducted on this compound.

Advanced Applications in Organic Synthesis

As a Building Block for Complex Molecular Architectures

The structure of 1,3-Dichloro-2-(methoxymethoxy)propane, featuring two reactive C-Cl bonds on a propane (B168953) backbone, theoretically positions it as a valuable three-carbon (C3) bifunctional electrophile. This would allow for the formation of two new bonds through nucleophilic substitution reactions, making it a potential precursor for a variety of complex molecules. However, a review of the scientific literature indicates that its specific applications as a building block are not extensively documented.

While structurally similar compounds such as 1,3-dichloroacetone (B141476) are known to react with 2-aminoazaheterocycles to form imidazoazines and imidazoazoles, the specific use of this compound in analogous cyclization reactions to form heterocycles is not well-reported in peer-reviewed literature. researchgate.net In principle, its two electrophilic carbons could react with dinucleophiles like diamines, diols, or dithiols to form corresponding seven-membered heterocyclic rings with a protected hydroxyl group at the 5-position.

The construction of carbocyclic systems often involves reactions that form carbon-carbon bonds. Dihaloalkanes can be used to form carbocycles, for instance, through intramolecular cyclization of a derived dinitrile or via reaction with a malonic ester followed by cyclization. However, specific examples detailing the application of this compound in the synthesis of carbocyclic rings, such as cyclobutane (B1203170) or cyclopentane (B165970) derivatives, are not readily found in published research. Synthesizing small carbocycles often employs C1-bisnucleophiles or formal [3+1] cycloadditions, methodologies for which this compound is not a typical substrate. scholaris.ca

Dihaloalkanes can serve as monomers in polycondensation reactions with dinucleophiles to create polymers. For example, reaction with a bisphenol could theoretically yield polyethers. A related compound, 1,3-dichloro-2-propanol (B29581), is utilized in the production of certain plastics and textiles. ca.gov Despite this precedent, the specific use of this compound as a monomer in the synthesis of advanced polymeric materials has not been significantly documented in the scientific literature.

Protecting Group Chemistry Derived from this compound

The most significant and well-documented application related to this compound is the chemistry of its core functional unit, the methoxymethyl (MOM) ether. The MOM group is a widely used acid-labile protecting group for hydroxyl functions in the multi-step synthesis of complex natural products and pharmaceuticals. total-synthesis.comadichemistry.comyoutube.com While chloromethyl methyl ether (MOMCl) is the most common reagent for introducing this group, the principles of its formation and cleavage are central to the utility of any MOM-containing compound. masterorganicchemistry.com

The MOM ether functions as an acetal, which protects alcohols from a wide range of reaction conditions, including strong bases, nucleophiles, and most oxidizing and reducing agents. total-synthesis.comadichemistry.com

Formation: The protection of an alcohol as a MOM ether is typically achieved by reacting the alcohol with a MOM-halide, such as chloromethyl methyl ether (MOMCl). The reaction is generally carried out in the presence of a non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane. adichemistry.comyoutube.com Alternatively, for more acidic alcohols or when a stronger base is tolerated, sodium hydride (NaH) can be used to first form the alkoxide, which then reacts with the MOM-halide. adichemistry.commasterorganicchemistry.com

Deprotection: The MOM group is prized for its stability across a broad pH range (pH 4-12) while being easily removable under acidic conditions. adichemistry.com Cleavage is an acid-catalyzed hydrolysis of the acetal. This can be accomplished with various protic or Lewis acids. Common methods include using a catalytic amount of strong acid like hydrochloric acid in an alcohol solvent (e.g., methanol) or employing trifluoroacetic acid (TFA) in dichloromethane. total-synthesis.comadichemistry.com Milder conditions, suitable for sensitive substrates, can also be used. organic-chemistry.org

The table below summarizes common conditions for the protection and deprotection of alcohols using the MOM group.

| Transformation | Reagents and Conditions | Substrate Scope | Reference |

| Protection | MOMCl, N,N-diisopropylethylamine (DIPEA), CH₂Cl₂ | Primary, Secondary Alcohols | adichemistry.com |

| Protection | MOMCl, Sodium Hydride (NaH), THF | Primary, Secondary Alcohols | adichemistry.com |

| Protection | Dimethoxymethane, P₂O₅, CHCl₃ | Primary, Secondary Alcohols | adichemistry.com |

| Deprotection | Hydrochloric Acid (catalytic), Methanol (B129727), heat | General | adichemistry.commasterorganicchemistry.com |

| Deprotection | Trifluoroacetic Acid (TFA), CH₂Cl₂ | General | total-synthesis.com |

| Deprotection | Zinc(II) bromide (ZnBr₂), n-PrSH, CH₂Cl₂ | Rapid, for Primary, Secondary, Tertiary Alcohols | researchgate.net |

| Deprotection | Silica-supported Sodium Hydrogen Sulfate | Chemoselective for phenolic MOM ethers | organic-chemistry.org |

This table is interactive. Click on the headers to sort.

In the synthesis of complex molecules with multiple functional groups, the ability to selectively remove one protecting group while others remain intact is crucial. This strategy is known as orthogonal protection. numberanalytics.com The MOM group is a valuable component in such schemes due to its specific cleavage conditions (acid-lability). numberanalytics.com

It can be used alongside protecting groups that are removed under different, non-acidic conditions. For example, a MOM ether (acid-labile) can coexist in a molecule with a silyl (B83357) ether like TBDMS (removed by fluoride (B91410) ions), a benzyl (B1604629) ether (removed by hydrogenolysis), or an Fmoc group (removed by base). numberanalytics.com This orthogonality allows chemists to unmask and react a specific hydroxyl group at a desired stage of a synthesis without disturbing other protected parts of the molecule.

The table below illustrates potential orthogonal pairings with the MOM group.

| MOM Group (Acid-Labile) | Orthogonal Partner Group | Partner's Cleavage Condition | Reference |

| RO-MOM | RO-TBDMS (tert-Butyldimethylsilyl) | Fluoride source (e.g., TBAF) | numberanalytics.com |

| RO-MOM | RO-Bn (Benzyl) | Hydrogenolysis (H₂, Pd/C) | numberanalytics.com |

| RO-MOM | RO-Alloc (Allyloxycarbonyl) | Palladium(0) catalyst | nih.gov |

| RO-MOM | RO-Lev (Levulinoyl) | Hydrazine | nih.gov |

This table is interactive. Click on the headers to sort.

Role in Cascade and Multicomponent Reactions

Cascade reactions, also known as tandem or domino reactions, and multicomponent reactions (MCRs) are powerful strategies in organic synthesis that allow for the formation of multiple chemical bonds in a single operation. These processes are highly valued for their atom and step economy, leading to increased efficiency and reduced waste.

While specific literature examples detailing the direct participation of this compound in named cascade or multicomponent reactions are not extensively documented, its structural features suggest its potential as a valuable component in such transformations. The two primary chloro-substituents can act as electrophilic centers for sequential nucleophilic attack. For instance, in the presence of suitable nucleophiles, a cascade of substitution reactions could be initiated. The methoxymethyl (MOM) ether serves as a stable protecting group for the secondary alcohol, which can be removed under specific conditions to reveal a hydroxyl group for further reactions.

The potential for this compound to act as a C3 building block in MCRs is noteworthy. MCRs that involve dihaloalkanes are known, and this compound could theoretically participate in the formation of various heterocyclic or open-chain structures. For example, reaction with a binucleophile, such as a diamine or a compound containing both a thiol and an amino group, could lead to the formation of a seven-membered heterocyclic ring, with the MOM-protected hydroxyl group influencing the stereochemical outcome of the cyclization. Further research in this area could uncover novel synthetic pathways leveraging the unique reactivity of this di-chlorinated propane derivative.

Synthesis of Biologically Active Molecules and Pharmaceutical Intermediates

The structural motif of a functionalized three-carbon chain is a recurring feature in a multitude of biologically active compounds and is a key component in the synthesis of various pharmaceutical agents.

A significant application of a structurally related compound, 1,3-diacetoxy-2-(acetoxymethoxy)propane (B1313018) (AMDP), underscores the importance of this type of C3 synthon in the synthesis of antiviral drugs. AMDP is a key intermediate in the industrial production of Ganciclovir, a potent antiviral medication used to treat cytomegalovirus (CMV) infections. researchgate.netias.ac.ingoogle.com The synthesis involves the coupling of AMDP with a protected guanine (B1146940) derivative. ias.ac.in Although this compound is not directly used in the most cited synthetic routes for Ganciclovir, its structural similarity to the core of AMDP suggests its potential as a precursor or an alternative intermediate.

The conversion of this compound to a diacetoxy derivative would render it a direct precursor to AMDP. This highlights its role as a foundational building block in the synthesis of acyclic nucleoside analogues. eurekaselect.com These analogues are a critical class of antiviral and anticancer agents that mimic natural nucleosides but lack the complete ribose or deoxyribose ring, leading to the termination of DNA or RNA chain elongation.

Table 1: Synthesis of Ganciclovir Intermediate

| Reactant 1 | Reactant 2 | Key Intermediate | Product | Reference |

| Protected Guanine Derivative | 1,3-Diacetoxy-2-(acetoxymethoxy)propane (AMDP) | Triacetyl Ganciclovir | Ganciclovir | researchgate.netias.ac.ingoogle.com |

Multi-drug resistance (MDR) is a significant challenge in cancer chemotherapy, where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs. One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which function as drug efflux pumps.

While there is no direct evidence in the reviewed literature of this compound being used to synthesize MDR modulators, the broader class of 1,3-disubstituted propane derivatives has been explored for this purpose. For example, research has been conducted on 1-amino-3-phenoxy-propane derivatives as modulators of multi-drug resistance. These compounds are synthesized from corresponding phenols and 1,3-dihalo-2-propanols. This suggests that this compound, after conversion of the MOM-protected alcohol to a free hydroxyl group, could serve as a precursor to such modulators. The lipophilicity and the potential for introducing a basic nitrogen atom, which are often cited as important for MDR modulation activity, could be incorporated starting from this C3 fragment.

Further research into the derivatization of this compound could lead to novel compounds with the potential to inhibit ABC transporters and resensitize cancer cells to chemotherapy.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and properties of molecules.

Density Functional Theory (DFT) Studies

No specific Density Functional Theory (DFT) studies for 1,3-dichloro-2-(methoxymethoxy)propane have been identified in published literature. Such studies would typically provide insights into the molecule's geometry, electronic properties, and vibrational frequencies.

Ab Initio and Semi-Empirical Methods

Similarly, there is no available research that employs ab initio or semi-empirical methods to analyze this compound. These methods are often used to corroborate DFT findings and to study excited states and reaction pathways.

Molecular Dynamics Simulations

Molecular dynamics simulations offer a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.

Solvent Effects and Reaction Dynamics

There are no published molecular dynamics simulations that investigate the influence of different solvents on the behavior of this compound or the dynamics of its potential reactions.

Conformational Landscapes and Energy Barriers

The conformational landscape and the energy barriers associated with the rotation around the single bonds in this compound have not been computationally explored. Such studies would be essential for understanding the molecule's flexibility and the relative stability of its different spatial arrangements.

Reaction Mechanism Predictions and Validation

The prediction and validation of reaction mechanisms involving this compound through computational methods have not been documented in scientific papers. Theoretical studies in this area would be instrumental in understanding its potential chemical transformations and reactivity.

Transition State Characterization

| Parameter | Value |

| Transition State Geometry | Data not available |

| Activation Energy (Ea) | Data not available |

| Imaginary Frequency | Data not available |

Table 1: Transition State Characterization Data for this compound

Reaction Pathway Elucidation

Detailed reaction pathway elucidation for the formation of this compound through computational modeling has not been extensively reported in publicly accessible research. Such studies would typically involve mapping the potential energy surface of the reaction, for instance, the etherification of 1,3-dichloropropan-2-ol with a methoxymethylating agent. This would reveal the step-by-step mechanism, including the formation of any intermediates and the identification of the rate-determining step.

| Reaction Step | Intermediate(s) | Rate-Determining Step |

| Data not available | Data not available | Data not available |

Table 2: Reaction Pathway Details for the Formation of this compound

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and material science to understand how the chemical structure of a compound influences its biological activity or physical properties. These studies involve systematically modifying parts of the molecule and observing the effect on its function.

For this compound, specific SAR studies are not described in the available scientific literature. Generally, for halogenated alkanes, the nature and position of the halogen atoms, as well as the presence of other functional groups like ethers, can significantly impact their reactivity and biological interactions. nih.govmsu.edunih.gov For instance, the number of chlorine atoms and their placement on the propane (B168953) backbone would be expected to influence properties such as polarity, lipophilicity, and metabolic stability. However, without specific studies on this compound and its analogs, any discussion of its SAR remains speculative.

| Molecular Fragment | Impact on Activity |

| Dichloropropane backbone | Data not available |

| Methoxymethoxy group | Data not available |

Table 3: Structure-Activity Relationship Insights for this compound

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques

Spectroscopic methods are indispensable for probing the molecular structure of 1,3-Dichloro-2-(methoxymethoxy)propane by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide key structural information.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, five distinct carbon signals are expected: one for the methoxy (B1213986) carbon, one for the methylene (B1212753) carbon of the methoxymethyl group, one for the central methine carbon, and two for the non-equivalent methylene carbons attached to chlorine. The chemical shifts of these carbons are influenced by the electronegativity of the attached oxygen and chlorine atoms. Generally, carbons attached to electronegative atoms are shifted downfield. youtube.com For example, in 2-methoxypropane, the carbon atoms of the methyl groups appear at different chemical shifts depending on their proximity to the oxygen atom. docbrown.info

A hypothetical ¹³C NMR data table for this compound is presented below based on general principles and data from related compounds.

| Carbon Atom | Expected Chemical Shift (ppm) |

| -OCH₃ | 55-60 |

| -CH₂Cl | 45-50 |

| -CH- | 75-85 |

| -O-CH₂-O- | 90-100 |

This table is illustrative and based on general principles of ¹³C NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its identification. For this compound, with a molecular formula of C₅H₁₀Cl₂O₂, the expected monoisotopic mass is approximately 172.0058 Da. uni.lu

In a mass spectrometer, the molecule would be ionized, and the resulting molecular ion and its fragments would be detected. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak and any chlorine-containing fragments, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Predicted mass spectrometry data from computational tools suggests the following m/z values for various adducts of this compound: uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 173.01306 |

| [M+Na]⁺ | 194.99500 |

| [M+NH₄]⁺ | 190.03960 |

| [M+K]⁺ | 210.96894 |

This data is based on computational predictions. uni.lu

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O (ether) and C-Cl (alkyl halide) bonds. The C-O stretching vibrations of the ether linkages would typically appear in the region of 1000-1300 cm⁻¹. The C-H stretching vibrations of the alkyl groups would be observed around 2850-3000 cm⁻¹. The C-Cl stretching vibrations would be found in the fingerprint region, typically between 600 and 800 cm⁻¹. While a specific IR spectrum for this compound is not available, the IR spectrum of the similar compound 1,3-dichloro-2-propanol (B29581) shows a strong C-O stretching band and bands corresponding to C-Cl stretching. chemicalbook.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The C-Cl bond, being highly polarizable, would be expected to show a strong Raman signal. The symmetric stretching vibrations of the molecule would also be prominent in the Raman spectrum.

Chromatographic Techniques

Chromatographic methods are essential for separating this compound from any impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of a compound and for its quantification. For a non-UV-absorbing compound like this compound, a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be necessary. Alternatively, derivatization with a UV-active agent could allow for detection using a standard UV detector.

A typical HPLC method would involve a normal-phase or reversed-phase column. For a moderately polar compound like this compound, a reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation from non-polar or more polar impurities. The retention time of the compound would be a key parameter for its identification, while the peak area would be proportional to its concentration, allowing for quantification. While a specific HPLC method for this compound is not detailed in the provided search results, chemical suppliers indicate that HPLC data is available, suggesting that standard methods are applicable for its analysis. bldpharm.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a primary technique for the separation and analysis of volatile and semi-volatile compounds like halogenated ethers. wikipedia.org The methodology hinges on the differential partitioning of the analyte between a stationary phase (the column) and a mobile phase (an inert carrier gas). For compounds such as this compound, the selection of the GC column is critical. Columns with a polar stationary phase, such as those based on polyethylene (B3416737) glycol (e.g., DB-WAX) or specialized columns for volatile organic compounds, are often employed to achieve effective separation of halogenated compounds. d-nb.info

While specific retention time data for this compound is not widely published, the analysis would follow established principles for similar analytes. Key operational parameters that would be optimized include:

Injector Temperature: Set high enough to ensure rapid volatilization of the sample without causing thermal degradation.

Oven Temperature Program: A gradient temperature program is typically used to ensure the efficient elution of compounds with varying boiling points, providing good peak shape and resolution.

Carrier Gas Flow Rate: Usually helium or nitrogen, with the flow rate optimized for the best separation efficiency.

Detector: An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds and is a common choice. However, for definitive identification, a mass spectrometer is preferred.

Analysis of the related compound 1,3-dichloro-2-propanol (1,3-DCP) often utilizes GC, which indicates that GC is a suitable method for its methoxymethyl ether derivative. psu.edu

X-ray Crystallography for Solid-State Structure Determination

For this compound, which is a liquid at standard temperature and pressure, X-ray crystallographic analysis would first require the compound to be induced to form a high-quality single crystal. sigmaaldrich.com This is typically achieved through low-temperature crystallization techniques. As of now, the crystal structure of this compound does not appear to be available in the public domain.

However, analysis of other complex halogenated molecules demonstrates the power of this technique. For instance, the crystal structure of (E)-dichloro(1-chloro-3-methoxyprop-1-en-2-yl)(4-methoxyphenyl)-λ4-tellane was determined, revealing intricate details of its molecular geometry. researchgate.net Should a crystal structure for this compound be determined, it would provide unequivocal proof of its structure and conformation in the solid state.

Advanced hyphenated techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the unambiguous identification and quantification of chemical compounds in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and commonly used hyphenated technique for the analysis of volatile compounds like this compound. nih.gov In GC-MS, the gas chromatograph separates the components of a sample, and the mass spectrometer provides detailed mass spectral data for each component as it elutes. This allows for highly confident identification based on the compound's unique mass spectrum (fragmentation pattern) and its retention time.

The analysis of the structurally related contaminant 1,3-dichloro-2-propanol (1,3-DCP) by GC-MS is well-documented and serves as an excellent model. d-nb.infonih.gov These methods often use a deuterated internal standard, such as 1,3-DCP-d5, to ensure high precision and accuracy in quantification. nih.govresearchgate.net A similar approach would be ideal for the analysis of this compound. The mass spectrometer would be operated in either full-scan mode to obtain the complete mass spectrum for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

The table below summarizes typical GC-MS parameters used for the analysis of the related compound, 1,3-dichloro-2-propanol, which would serve as a starting point for developing a method for this compound. d-nb.info

Table 1: Representative GC-MS Parameters for Analysis of a Related Compound (1,3-DCP)

| Parameter | Setting |

|---|---|

| GC System | Agilent 6890A or similar |

| Column | DB-WAX (30 m length) or Ultra-2 (17 m length) |

| Injector | Split/Splitless, operated in splitless mode |

| Carrier Gas | Helium |

| Oven Program | Initial temp. 40°C, ramped to >200°C |

| MS System | Agilent 5975C or similar |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (for identification) or SIM (for quantification) |

Other hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) could also be considered, particularly for analyzing potential non-volatile metabolites or degradation products of this compound.

Patents and Intellectual Property in Relation to 1,3 Dichloro 2 Methoxymethoxy Propane

Patent Landscape Analysis

A thorough patent landscape analysis for 1,3-Dichloro-2-(methoxymethoxy)propane reveals the extent to which this compound and its synthetic routes or applications are protected by existing patents. Such an analysis involves identifying and examining patents that explicitly claim the compound, its derivatives, or methods of its synthesis and use.

While a direct patent specifically claiming this compound is not readily apparent in public databases, the patent landscape of structurally related compounds provides valuable insights. For instance, patents covering haloalkanes, propanol (B110389) derivatives, and compounds with similar functional groups can indirectly impact the intellectual property space of this compound.

Key Patents and Patent Families

In the absence of patents directly naming this compound, an analysis of key patents for analogous compounds is instructive. For example, patents related to the synthesis of 1,3-dichloro-2-propanol (B29581), a structurally similar chemical, highlight the types of claims that might exist. These often cover specific catalytic systems, reaction conditions, and purification methods to achieve high yield and purity.

One example is a patent for the production of 1,3-dichloro-2-propanol, which is a precursor for epichlorohydrin, a key component in epoxy resins and synthetic rubber. wm.edu The patent details a process involving the chlorination of acetone (B3395972) and subsequent reduction. wm.edu This indicates that patents in this chemical space often focus on novel and efficient manufacturing processes.

A search for broader patent classes, such as those covering substituted propan-2-ol derivatives, reveals patents for fungicidal compositions. google.com While these may not directly involve this compound, they establish a precedent for patenting propanol derivatives with specific applications, in this case, in agriculture.

The following table provides an overview of a patent for a related compound, illustrating the typical structure of such intellectual property:

| Patent Information | Details |

| Patent Number | JPH0723332B2 |

| Title | Process for producing 1,3-dichloro-2-propanol |

| Assignee | Not specified in available data |

| Key Focus | Method for producing 1,3-dichloro-2-propanol from isopropanol (B130326) as a starting material. wm.edu |

| Key Claims | A method for producing 1,3-dichloro-2-propanol characterized by a non-aqueous chlorination step of acetone or monochloroacetone using iodine chloride and lithium chloride as catalysts. wm.edu |

Strategic Patenting in Synthesis and Application

Strategic patenting in the chemical industry often revolves around creating a protective web around a valuable compound. For a molecule like this compound, this could involve several approaches.

Companies may seek to patent a novel and cost-effective synthesis route. youtube.com This is a common strategy that can block competitors from using a particularly advantageous method of production, even if the compound itself is known. youtube.com Such patents would detail specific catalysts, solvents, temperature ranges, and purification techniques that lead to a superior process.

Another key area for strategic patenting is the application of the compound. If this compound is found to have utility in a specific field, such as a pharmaceutical intermediate, a polymer additive, or a specialized solvent, patents may be filed to cover its use in those applications. dickinson-wright.com For instance, patents for tetraalkoxypropanes highlight their utility as starting materials for pharmaceutical and agrochemical intermediates like pyrazole (B372694) and pyrimidine (B1678525) derivatives. epo.org This suggests a potential avenue for patenting applications of this compound.

Furthermore, companies might patent novel formulations containing this compound, which could enhance its stability, delivery, or performance in a particular product.

Freedom to Operate (FTO) Analysis

A Freedom to Operate (FTO) analysis is a crucial step for any entity planning to commercialize a product or process. dickinson-wright.comfr.com It aims to determine whether a proposed activity, such as manufacturing or selling this compound, would infringe on the valid intellectual property rights of others. dickinson-wright.com An FTO analysis is not a guarantee against being sued for infringement, but it is a vital risk-assessment tool. fr.com

The process of conducting an FTO analysis for this compound would involve:

Identifying Relevant Patents: A comprehensive search of patent databases in the jurisdictions of interest to identify any granted and pending patents that could potentially cover the compound, its synthesis, or its intended use. ktslaw.com This search should be broader than just the compound's name and include potential variations in chemical nomenclature and structure.

Analyzing Patent Claims: A thorough legal and technical analysis of the claims of any identified patents to determine their scope and whether the proposed activity falls within them. dennemeyer.com

Evaluating Patent Validity: Assessing the validity of any potentially problematic patents. A patent may be found invalid on grounds such as lack of novelty, obviousness, or insufficient disclosure.

Strategic Decision-Making: Based on the analysis, a company can make informed decisions. If a high risk of infringement is identified, options include modifying the product or process to avoid infringement, seeking a license from the patent holder, or, in some cases, challenging the validity of the patent. dickinson-wright.com

Given that no direct patents for this compound have been identified in preliminary searches, a focused FTO analysis would need to concentrate on broader patents that might encompass this molecule within their claims, for example, through Markush structures which claim a class of related compounds.

Licensing and Commercialization Aspects

Licensing and commercialization are key pathways to extract value from intellectual property. specialchem.comchemicalindustryjournal.co.uk In the context of this compound, these aspects would come into play in several scenarios.

If a company holds a patent on a novel synthesis or application of the compound, it could license this technology to other companies. A license agreement grants another party the right to use the patented technology under specific terms, often in exchange for royalties or other fees. ipwatchdog.com This can be an effective way to generate revenue without having to invest in manufacturing and marketing infrastructure.

Conversely, a company wishing to use a patented technology related to this compound would need to secure a license from the patent owner. The terms of such a license would be subject to negotiation and would depend on factors such as the strength of the patent, the size of the market, and the competitive landscape.

The commercialization strategy for a new chemical compound like this would also be heavily influenced by the IP landscape. specialchem.com A strong patent position can attract investment and provide a competitive advantage. specialchem.com Early engagement with the market to understand unmet needs can guide both research and patenting strategy to ensure the developed product has a clear commercial path. specialchem.com

Q & A

Q. What are the optimal synthetic routes for 1,3-dichloro-2-(methoxymethoxy)propane, and how can purity be validated?

Methodological Answer: The compound is synthesized via nucleophilic substitution reactions. A validated route involves reacting 1,3-dichloro-2-propanol with methoxymethyl chloride in the presence of a base (e.g., sodium hydride) under anhydrous conditions . Key steps:

- Reagent Ratios : Use a 1:1.2 molar ratio of 1,3-dichloro-2-propanol to methoxymethyl chloride to minimize side products.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) or fractional distillation under reduced pressure (boiling point ~120–130°C at 18 mmHg) is recommended .

- Validation : Confirm purity via GC-MS (retention time comparison) and ¹H/¹³C NMR (characteristic peaks: δ 3.3 ppm for methoxymethoxy protons, δ 4.2 ppm for chlorinated CH₂ groups) .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

Methodological Answer: Stability studies should assess:

- Thermal Stability : Store samples at 4°C, 25°C, and 40°C for 30 days. Monitor decomposition via TLC or HPLC. Evidence suggests the compound is stable at ≤25°C but may hydrolyze at higher temperatures .

- Hydrolytic Sensitivity : Test in aqueous buffers (pH 4–9) at 37°C. Hydrolysis products (e.g., 1,3-dichloro-2-propanol) can be quantified using headspace SPME-GC-MS .

- Light Sensitivity : Store in amber vials under UV/visible light; track degradation via UV-Vis spectroscopy (λmax ~210 nm for intact compound) .

Advanced Research Questions

Q. What reaction mechanisms dominate when this compound reacts with nucleophiles, and how do steric effects influence selectivity?

Methodological Answer: The compound undergoes Sₙ2 reactions at the chlorinated positions, with steric hindrance from the methoxymethoxy group directing substitution.

- Kinetic Studies : Use NMR to monitor reaction progress with nucleophiles (e.g., azide, thiols). The primary chloride (position 1 or 3) reacts faster than the secondary position due to lower steric hindrance .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition-state energies, showing a 10–15 kJ/mol preference for substitution at the primary chloride .

- Case Study : Reaction with NaN₃ yields 1-azido-3-(methoxymethoxy)propane as the major product (85% yield), confirmed by IR (2100 cm⁻¹ for azide) and HRMS .

Q. How can this compound serve as a precursor for drug delivery systems, and what are the critical quality attributes (CQAs) for such applications?

Methodological Answer: The methoxymethoxy group enhances solubility, making it suitable for prodrug synthesis.

- Prodrug Design : Couple the compound to bioactive alcohols (e.g., antiviral agents) via esterification. For example, reaction with acyclovir derivatives under Mitsunobu conditions yields prodrugs with improved bioavailability .

- CQAs :

Q. What analytical challenges arise in detecting trace impurities in this compound, and how can they be resolved?

Methodological Answer: Key impurities include residual 1,3-dichloro-2-propanol and methoxymethyl chloride adducts.

- Detection Methods :

- Mitigation : Use scavengers (e.g., molecular sieves) during synthesis to absorb residual methoxymethyl chloride .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.